1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a benzoxazole ring, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors such as amino acids or their derivatives . The final step involves the coupling of the benzoxazole and pyrrolidine intermediates with a piperidine derivative under conditions that facilitate the formation of the desired carbonyl and nitrile functionalities .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid
- 1-(1,3-Benzoxazol-2-yl)-3-piperidinecarboxylic acid
- 1-Benzyl-3-(α-hydroxy-(un)substitutedbenzylidene)pyrrolidine-2,4-diones
Uniqueness
1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile is unique due to its combination of three distinct ring systems (benzoxazole, pyrrolidine, and piperidine) and the presence of both carbonyl and nitrile functionalities.
Properties
IUPAC Name |
1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c25-17-24(18-7-2-1-3-8-18)12-15-27(16-13-24)22(29)20-10-6-14-28(20)23-26-19-9-4-5-11-21(19)30-23/h1-5,7-9,11,20H,6,10,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYOJVCRMMCNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC(CC4)(C#N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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